3-Ethenyltriazole-4-carboxylic acid
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Overview
Description
3-Ethenyltriazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.114. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
3-Ethenyltriazole-4-carboxylic acid and its derivatives have been studied for their efficiency in corrosion inhibition. For instance, research has shown that triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), are effective in inhibiting corrosion of mild steel in acidic media, with inhibition efficiencies reaching up to 99% (Lagrenée et al., 2002). These findings are significant in the context of extending the life and ensuring the safety of metal structures and components in various industries.
Metal-Organic Frameworks (MOFs)
Triazole-based organic linkers, such as 4-(4-carboxyphenyl)-1,2,4-triazole (HCPT), are used in the construction of metal-organic frameworks (MOFs). These MOFs exhibit properties like selective sorption of gases, demonstrated by the highly selective sorption of CO2 over N2 and CH4 at room temperature. This application is crucial in gas separation technologies and environmental remediation efforts (Chen et al., 2015).
Antioxidant Properties
Research into the synthesis and properties of triazole derivatives includes examining their antioxidant activities. The study of new compounds, like (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, revealed significant antioxidant activity. These findings are pertinent in pharmacology and biochemistry, where antioxidant properties are valuable for various therapeutic applications (Dovbnya et al., 2022).
Antifungal Agents
The synthesis of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid derivatives has demonstrated potential in antifungal applications. Some of these compounds showed promising activity against Candida albicans, comparable to fluconazole, an established antifungal drug. This research is significant in the development of new antifungal agents, which are crucial in addressing drug-resistant fungal infections (Nikalje et al., 2015).
Molecular Structure and Polymer Synthesis
The chemical structure of certain triazole derivatives, like 3,5-diphenyltriazoles, suggests their potential as monomers for conjugated polymers. These polymers have applications in electronics and materials science. Understanding the molecular structure, as seen in the study of 4-ethyl-3,5-diphenyl-1,2,4-4H-triazole, is fundamental to advancing the synthesis of new materials with specific electronic properties (Carlsen et al., 1990).
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 3-ethenyltriazole-4-carboxylic acid, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with multiple targets within the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . Therefore, it can be inferred that this compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound may influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad biological activities of triazole compounds , it can be inferred that the action of this compound may result in a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Ethenyltriazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to bind effectively with biological targets, showing versatile biological activities . For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions are crucial for its role in drug discovery and other biochemical applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The triazole ring structure allows it to form stable complexes with target enzymes, either inhibiting or activating their activity. This interaction can lead to downstream effects on gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
3-ethenyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-2-8-4(5(9)10)3-6-7-8/h2-3H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBKRFJDDNMUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=CN=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.